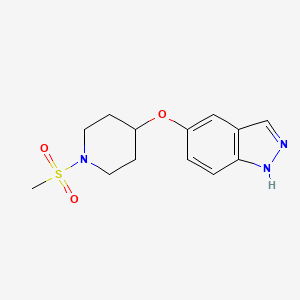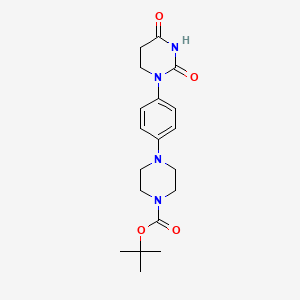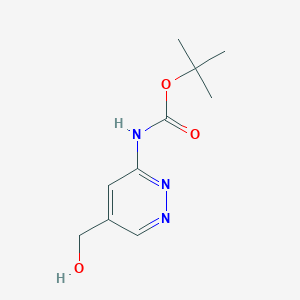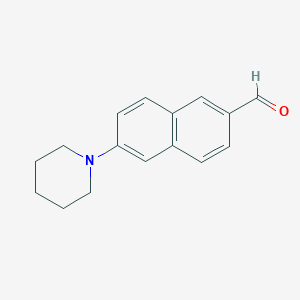
6-(1-Piperidinyl)-2-naphthalenecarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-Piperidinyl)-2-naphthalenecarboxaldehyde is an organic compound that features a piperidine ring attached to a naphthalene moiety through a carboxaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Piperidinyl)-2-naphthalenecarboxaldehyde typically involves the reaction of 2-naphthalenecarboxaldehyde with piperidine under specific conditions. One common method is the condensation reaction, where the aldehyde group of 2-naphthalenecarboxaldehyde reacts with the amine group of piperidine to form the desired product. This reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems and high-throughput screening can also optimize the production process, making it more efficient and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1-Piperidinyl)-2-naphthalenecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 6-(1-Piperidinyl)-2-naphthalenecarboxylic acid.
Reduction: 6-(1-Piperidinyl)-2-naphthalenemethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
6-(1-Piperidinyl)-2-naphthalenecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 6-(1-Piperidinyl)-2-naphthalenecarboxaldehyde exerts its effects depends on its interaction with molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially inhibiting or activating their functions. The naphthalene moiety can also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
2-Naphthalenecarboxaldehyde: Lacks the piperidine ring but contains the naphthalene moiety and aldehyde group.
6-(1-Piperidinyl)-2-naphthalenemethanol: A reduced form of the compound with an alcohol group instead of an aldehyde.
Uniqueness
6-(1-Piperidinyl)-2-naphthalenecarboxaldehyde is unique due to the combination of the piperidine ring and naphthalene moiety, which provides distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C16H17NO |
|---|---|
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
6-piperidin-1-ylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C16H17NO/c18-12-13-4-5-15-11-16(7-6-14(15)10-13)17-8-2-1-3-9-17/h4-7,10-12H,1-3,8-9H2 |
InChI-Schlüssel |
ZLCRNYUTFHRRJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)C=C(C=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


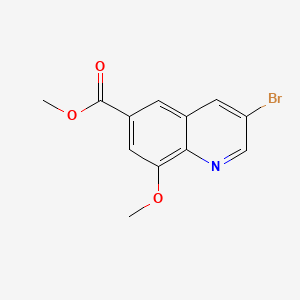


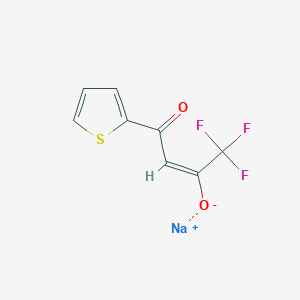
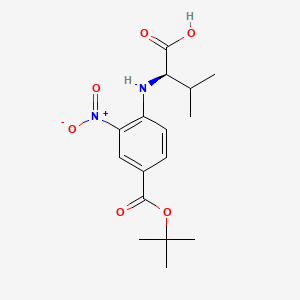
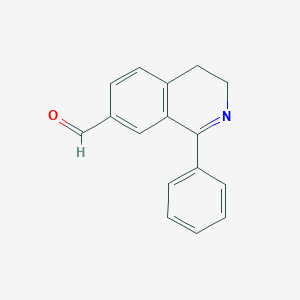
![Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester](/img/structure/B13920294.png)
![ethyl (2Z)-2-[(E)-N'-anilino-N-phenyliminocarbamimidoyl]sulfanyl-2-[(4-bromophenyl)hydrazinylidene]acetate](/img/structure/B13920305.png)


![N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13920344.png)
